molecular formula C11H11BrO2S B14189821 1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene CAS No. 875012-11-6

1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene

Cat. No.: B14189821
CAS No.: 875012-11-6
M. Wt: 287.17 g/mol
InChI Key: WTNGOOXAONLSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene is a complex organic compound featuring a bromomethylidene group attached to a cyclopropane ring, which is further connected to a sulfonyl group and a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene typically involves multiple steps. One common approach is the cyclopropanation of alkenes using bromoform in the presence of a chromium catalyst and an organosilicon reductant, such as 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine . This reaction produces bromocyclopropanes, which can then be further functionalized to introduce the sulfonyl and methylbenzene groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted cyclopropane derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene involves its interaction with molecular targets through its reactive functional groups. The bromomethylidene group can form covalent bonds with nucleophiles, while the sulfonyl group can participate in various chemical interactions. The cyclopropane ring’s strained structure also contributes to its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the sulfonyl and methylbenzene groups differentiates it from other brominated cyclopropane derivatives.

Properties

CAS No.

875012-11-6

Molecular Formula

C11H11BrO2S

Molecular Weight

287.17 g/mol

IUPAC Name

1-[2-(bromomethylidene)cyclopropyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C11H11BrO2S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(11)7-12/h2-5,7,11H,6H2,1H3

InChI Key

WTNGOOXAONLSCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CC2=CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.